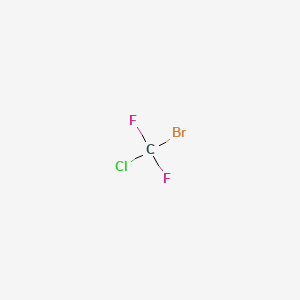

Bromochlorodifluoromethane

Overview

Description

Bromochlorodifluoromethane, also known by its chemical formula CBrClF₂, is a haloalkane compound. It has been widely used as a fire suppression agent, particularly in environments where valuable equipment could be damaged by other types of extinguishers . This compound is known for its effectiveness in extinguishing fires without leaving residue, making it ideal for use in places like museums, mainframe rooms, and telecommunication centers .

Mechanism of Action

Target of Action

Bromochlorodifluoromethane (BCF), also known as Halon 1211 and Freon 12B1, is a haloalkane primarily used for fire suppression . Its primary targets are fires, particularly those involving expensive equipment or items that could be damaged by the residue from other types of extinguishers .

Mode of Action

BCF is stored as a liquid under pressure and vaporizes when discharged . It suppresses fires by interrupting the chemical reaction of a fire, which requires heat, fuel, and an oxidizing agent. BCF, being a halon, inhibits the chain reaction of the fire, preventing the fire from sustaining itself .

Biochemical Pathways

It’s worth noting that bcf has been studied for its interactions with various materials at the molecular level . For instance, it has been found to adsorb onto the surface of certain nanostructures, which could potentially be leveraged for designing nanosensors .

Pharmacokinetics

It’s known that bcf is a gas at room temperature and can be inhaled, although this is usually in the context of occupational exposure .

Result of Action

The primary result of BCF’s action is the suppression of fires. It effectively extinguishes fires by disrupting the chemical reactions involved in combustion . On a molecular level, BCF can interact with certain nanostructures, altering their electronic properties .

Action Environment

The efficacy and stability of BCF can be influenced by environmental factors such as temperature and pressure. For instance, BCF is stored as a liquid under pressure and vaporizes when discharged, which is a process influenced by the ambient temperature and pressure . Furthermore, the effectiveness of BCF as a fire suppressant can be affected by the nature of the fire itself, including the type of fuel and the intensity of the fire .

Biochemical Analysis

Biochemical Properties

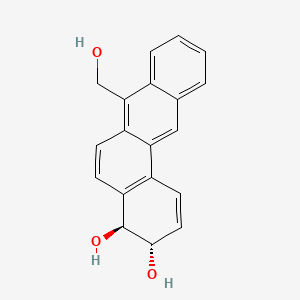

Bromochlorodifluoromethane plays a role in biochemical reactions primarily as an inhibitor. It interacts with various enzymes and proteins, disrupting their normal function. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . This inhibition can lead to the accumulation of toxic substances and interfere with normal metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to cause reactive airways dysfunction syndrome, a form of occupational asthma, in individuals exposed to it . This compound can disrupt cell signaling pathways, leading to inflammation and other adverse effects. Additionally, it can alter gene expression and cellular metabolism, further contributing to its toxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cytochrome P450 enzymes, preventing the metabolism of various substances . This inhibition can lead to the accumulation of unmetabolized compounds, which can be toxic. Additionally, this compound can interfere with the normal function of other biomolecules, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent respiratory symptoms and other adverse effects in individuals . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild respiratory symptoms, while at higher doses, it can lead to severe respiratory distress and even death . Threshold effects have been observed, with significant toxicity occurring at concentrations above a certain level. High doses of this compound can also cause central nervous system depression and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further processed by other enzymes, leading to the formation of reactive intermediates that can cause cellular damage. The inhibition of cytochrome P450 enzymes by this compound can also affect the metabolism of other substances, leading to altered metabolic flux and metabolite levels .

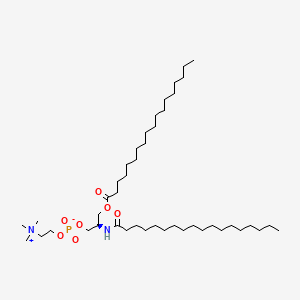

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature . Transporters and binding proteins may also play a role in its distribution, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization can affect its activity and function, as it can interact with various biomolecules within these compartments. Post-translational modifications and targeting signals may also influence its localization, directing it to specific organelles and affecting its overall impact on cellular function .

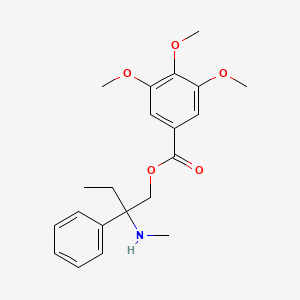

Preparation Methods

Bromochlorodifluoromethane is commercially synthesized through a two-step process starting from chloroform . The first step involves the fluorination of chloroform with hydrogen fluoride to produce chlorodifluoromethane. In the second step, chlorodifluoromethane is reacted with elemental bromine at temperatures ranging from 400 to 600°C, with a reaction time limited to about 3 seconds . This method yields over 90% of the desired product .

Chemical Reactions Analysis

Bromochlorodifluoromethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where the bromine or chlorine atoms are replaced by other halogens.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions: Typical reagents include halogens like chlorine or bromine, and reactions often occur under elevated temperatures or in the presence of catalysts.

Major Products: The products of these reactions depend on the specific reagents and conditions used but can include other halogenated methanes.

Scientific Research Applications

Bromochlorodifluoromethane has been studied for various applications:

Chemistry: It is used in the study of halogenated compounds and their reactions.

Biology and Medicine: Research has explored its potential effects on biological systems, although its primary use remains in fire suppression.

Industry: Beyond fire suppression, it has been evaluated for use in refrigeration and as a solvent in certain chemical processes

Comparison with Similar Compounds

Bromochlorodifluoromethane is often compared to other halogenated methanes, such as:

Bromotrifluoromethane (Halon 1301): Known for its use in fixed fire suppression systems, it has a higher ozone depletion potential compared to this compound.

Dichlorodifluoromethane (Freon 12): Used primarily as a refrigerant, it has different physical properties and applications.

Trichlorofluoromethane (CFC-11): Another refrigerant with significant environmental impact due to its high ozone depletion potential.

This compound’s uniqueness lies in its balance of effectiveness and relatively lower toxicity compared to some of its counterparts .

Properties

IUPAC Name |

bromo-chloro-difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrClF2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUFEQDCXZEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

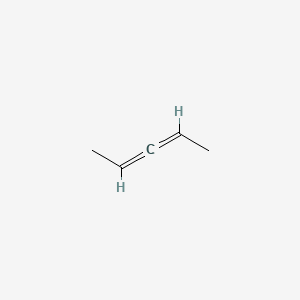

Canonical SMILES |

C(F)(F)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrClF2 | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027147 | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CHLORODIFLUOROBROMOMETHANE is a colorless, nonflammable gas. It is mildly toxic by inhalation. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. It is used as a refrigerant gas., Liquefied compressed gas; [ICSC] Colorless liquefied gas; [MSDSonline], LIQUEFIED COMPRESSED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochlorodifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-3.7 °C, -4 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.850 g/cu m ... (liquid density) | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Relative vapor density (air = 1): 5.7 | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.07X10+3 mm Hg @ 25 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/ | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

353-59-3 | |

| Record name | CHLORODIFLUOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochlorodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochlorodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromochlorodifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromochlorodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I5X8AJXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-159.5 °C, -160.5 °C | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0635 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: What was the primary use of Bromochlorodifluoromethane before its production was phased out?

A1: this compound (Halon 1211) was a widely used fire extinguishing agent, particularly effective against burning liquids or electrical fires. [, , , ]

Q2: Why was the production of this compound halted?

A2: The production of Halon 1211, along with Halon 1301 (bromotrifluoromethane), was halted in industrialized nations starting January 1, 1994, due to their contribution to the destruction of stratospheric ozone as outlined by the Montreal Protocol. [, ]

Q3: What are the primary toxicological effects of this compound?

A3: The most significant toxicological effects of Halon 1211 are observed in the central nervous and cardiovascular systems. Neurological effects include altered perception, reduced reaction time, and impaired concentration. Cardiovascular effects involve changes in heart rate, rhythm, and blood pressure. []

Q4: Are there any documented cases of fatal Halon 1211 exposure?

A5: Yes, several cases of sudden death, particularly among adolescents, have been linked to the deliberate inhalation of Halon 1211 from fire extinguishers for euphoric effects. [, , ] A case of accidental fatal exposure in soldiers working within a battle tank also highlights the risks associated with using this agent in confined spaces. []

Q5: What health effects were observed in a community exposed to a fire extinguisher gas leak containing Halon 1211?

A6: Residents exposed to a mixed fire extinguisher gas leak containing Halon 1211 experienced a decrease in red blood cell count and hemoglobin levels. The study suggests a possible link between these hematologic effects and the pyrolytic products of Halon 1211, potentially including phosgene. []

Q6: Was there an attempt to create a system to recover and reuse Halon 1211?

A7: Yes, a prototype recovery/recharge system for Halon 1211 was developed to minimize its release into the atmosphere during maintenance of fire extinguishers. This system aimed to transfer the agent between containers without venting and to assess the quality of the Halon while removing contaminants. []

Q7: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is CBrClF2. Its molecular weight is 165.36 g/mol. [, , , , , , ]

Q8: Has the molecular structure of this compound been studied using spectroscopic techniques?

A9: Yes, the microwave spectrum of this compound has been investigated to determine its molecular structure. [, ]

Q9: Have there been any computational studies on the interaction of this compound with nanomaterials?

A10: Yes, density functional theory (DFT) studies have explored the adsorption behavior of this compound on pristine and doped boron nitride nanosheets and nanotubes. These studies provided insights into the interaction mechanisms and electronic properties of the systems. [, ]

Q10: What is the environmental impact of this compound?

A11: this compound is a known ozone-depleting substance (ODS). Its release into the atmosphere contributes to the depletion of the ozone layer, which protects life on Earth from harmful ultraviolet radiation. [, , ]

Q11: What are some of the alternatives being explored as replacements for Halon 1211 in fire suppression applications?

A12: Several alternatives to Halon 1211 have been developed and are commercially available. These include hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), inert gases, and perfluorinated ketones. Each of these alternatives comes with its own set of advantages and disadvantages regarding fire suppression efficiency, toxicity, environmental impact, and cost. [, ]

Q12: What are the limitations of using inert gases as Halon replacements?

A13: Inert gas fire extinguishing agents rely on oxygen dilution to suppress fires, which can pose risks to individuals present in the protected area. []

Q13: What is the role of the "Halon Bank" in managing existing this compound stockpiles?

A14: Initiatives like the Australian "Halon Bank" play a crucial role in collecting and managing existing stockpiles of Halon 1211, preventing their release into the atmosphere. Research efforts, such as the collaboration between CSIRO and Siddons Ramset Limited Plasma (SRLP), focus on developing and implementing safe and environmentally friendly methods for destroying collected halon. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)